5,5,7,7-Tetramethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
5,5,7,7-Tetramethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small molecule belonging to the tetrahydrothieno[2,3-c]pyridine (THTP) class. Its core structure includes a bicyclic thiophene-pyridine scaffold with methyl substitutions at positions 5 and 7, a 4-(piperidin-1-ylsulfonyl)benzamido group at position 2, and a carboxamide moiety at position 3 . The compound is synthesized via a one-step reaction starting from 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile, functionalized with chloro- and nitro-substituents, followed by sulfonylation and amidation .
This derivative has been investigated for its bioactivity, particularly in modulating inflammatory pathways. Studies indicate potent inhibition of tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated rat whole blood assays, a key mechanism in inflammatory diseases like rheumatoid arthritis . Its pharmacokinetic profile, including stability and binding affinity, has been characterized through fluorescence spectroscopy, bovine serum albumin (BSA) binding studies, and ADMET predictions .
Properties
IUPAC Name |
5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S2.ClH/c1-23(2)14-17-18(20(25)29)22(33-19(17)24(3,4)27-23)26-21(30)15-8-10-16(11-9-15)34(31,32)28-12-6-5-7-13-28;/h8-11,27H,5-7,12-14H2,1-4H3,(H2,25,29)(H,26,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEBJWPMNKCPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,5,7,7-Tetramethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1216901-22-2) is a complex organic compound with potential therapeutic applications. It belongs to the class of heterocyclic compounds and is characterized by its unique thieno[2,3-c]pyridine core and sulfonamide functionality. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 541.1 g/mol. The structure includes a piperidinyl sulfonamide moiety which is known for its significant pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 541.1 g/mol |
| CAS Number | 1216901-22-2 |
Anti-inflammatory Properties
Research has indicated that derivatives of the thieno[2,3-c]pyridine structure exhibit anti-inflammatory effects. For instance, studies have shown that compounds within this class can inhibit lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines such as TNF-alpha in rat whole blood models. This suggests potential applications in treating inflammatory diseases .
Kinase Inhibition
The compound has been evaluated for its inhibitory activity against various kinases. Specifically, it has shown promising results as an inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), with IC50 values ranging from 10 to 1314 nM across different analogs. The structural modifications around the thieno[2,3-c]pyridine core significantly influence its inhibitory potency .
Cytotoxicity and Antitumor Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Some derivatives have demonstrated selective cytotoxicity without adversely affecting normal cells at concentrations up to 10 µM. This selectivity is crucial for developing potential antitumor agents .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various tetrahydrothieno derivatives and evaluated their biological activities. Notably, certain analogs exhibited potent inhibition of TNF-alpha production, indicating their utility in inflammatory conditions .
- GSK-3β Inhibition : Research published in MDPI highlighted that modifications to the amide or sulfonamide groups can enhance GSK-3β inhibitory activity. The study emphasized the importance of substituents on the pyridine ring in modulating biological activity .
- Therapeutic Potential : A comprehensive review organized data on several tetrahydrothieno derivatives over two decades, noting that many compounds have progressed into clinical development due to their favorable biological profiles and mechanisms of action .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its action may involve modulation of kinase pathways involved in cell proliferation and inflammation.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as a potential drug candidate. Its unique structural features allow it to interact with biological targets effectively:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The thieno[2,3-c]pyridine ring has shown promise in enhancing the potency of anticancer agents by targeting enzymes involved in cancer metabolism .
- Antimicrobial Properties : The presence of the piperidinylsulfonamide group suggests potential antimicrobial activity. Studies have demonstrated that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis pathways .
Neuropharmacology
Given its ability to cross the blood-brain barrier, this compound may be explored for neuropharmacological applications:
- CNS Disorders : Compounds with similar frameworks have been studied for their neuroprotective effects. The piperidine moiety may enhance binding to neurotransmitter receptors or modulate neuronal excitability .
Synthetic Applications
This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its complex structure allows for further modifications that can lead to new derivatives with enhanced efficacy or reduced toxicity.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of thieno[2,3-c]pyridine derivatives. It was found that derivatives similar to 5,5,7,7-Tetramethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antibacterial properties of sulfonamide derivatives. The study revealed that compounds with a piperidinylsulfonamide structure demonstrated potent activity against Gram-positive bacteria. The mechanism involved inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis .
Comparison with Similar Compounds
Tinoridine Hydrochloride
Tinoridine hydrochloride (2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride) is a structurally related anti-inflammatory agent. Key differences include:
- Substituents: Tinoridine lacks the piperidinylsulfonylbenzamido group and 5,5,7,7-tetramethyl modifications. Instead, it features a benzyl group at position 6 and an ethoxycarbonyl moiety at position 3 .
- Bioactivity: Tinoridine exhibits rapid oral absorption (peak plasma concentration at 30 minutes) and stronger analgesic effects than aspirin but has weaker TNF-α inhibition compared to the target compound .
2,6-Disubstituted 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxamides
A series of 2,6-disubstituted derivatives (e.g., 2-methyl-6-nitro variants) were evaluated for anti-mycobacterial activity using 3D-QSAR models (CoMFA/CoMSIA). Unlike the target compound, these analogues prioritize substitutions at position 6 for mycobacterial inhibition rather than TNF-α modulation .
Tetrahydrothieno[2,3-c]pyridin-2-yl Derivatives with Fluorescent Properties
Derivatives synthesized by Serdaroğlu et al. share the THTP core but lack the piperidinylsulfonylbenzamido group.
Comparative Bioactivity Data
Structural Analysis via NMR and QSAR
- NMR Profiling : Comparative NMR studies (e.g., chemical shifts in regions A and B) suggest that substitutions on the THTP core (e.g., piperidinylsulfonyl vs. benzyl) alter electronic environments, influencing binding to targets like TNF-α .
- 3D-QSAR Insights : For anti-mycobacterial THTP derivatives, steric bulk at position 6 enhances activity, whereas electrostatic interactions at position 2 dominate TNF-α inhibition in the target compound .
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
Methodological Answer: Synthesis typically involves multi-step protection-deprotection strategies. For example, a tert-butoxycarbonyl (Boc)-protected intermediate (e.g., 6-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine) is treated with concentrated HCl in methanol to remove the Boc group, yielding the hydrochloride salt. Key parameters include:
- Reagent: Concentrated HCl (3 ml per 5 ml methanol).
- Reaction Time: 1 hour at room temperature.
- Workup: Evaporation under reduced pressure to isolate the product .
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Deprotection | HCl in methanol (1:1.67 v/v) | Remove Boc group |
| Isolation | Rotary evaporation | Recover hydrochloride salt |
Q. How is the purity of this compound assessed in academic research?
Methodological Answer: Purity is validated using orthogonal analytical techniques:
Q. What are the recommended handling and storage conditions?
Methodological Answer:
- Handling: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent vapor inhalation. Ground equipment to prevent electrostatic discharge .
- Storage: Keep in sealed containers under dry, ventilated conditions (20–25°C). Protect from heat, light, and moisture to prevent degradation .
Q. How is structural characterization performed?
Methodological Answer:
- 1H NMR: Assigns proton environments (e.g., methyl, piperidinyl groups).
- LC/MS: Confirms molecular formula via exact mass.
- Melting Point: Validates crystallinity (e.g., 175–177°C for analogous compounds) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. ICReDD’s integrated approach combines computational screening with experimental validation to identify optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error steps .
Q. What reactor design considerations apply to scaling up synthesis?
Methodological Answer: Follow CRDC subclass RDF2050112 guidelines:
Q. How can researchers resolve contradictions between purity data and bioactivity results?
Methodological Answer:
Q. What stability challenges arise under varying experimental conditions?
Methodological Answer:
Q. How are degradation products identified during long-term storage?
Methodological Answer:
Q. What synergistic effects are observed in multi-step synthesis?
Methodological Answer: Protective groups (e.g., Boc) enhance intermediate stability, while HCl in methanol selectively cleaves bonds without affecting the thieno-pyridine core. Optimize molar ratios (e.g., 1:5 substrate-to-HCl) to maximize yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
